Cas no 2171673-25-7 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and drug development. Its key structural features include an Fmoc-protected amine group, a methanesulfonylpiperazine moiety, and a carboxylic acid terminus, making it valuable for controlled conjugation and derivatization. The Fmoc group enables selective deprotection under mild conditions, facilitating stepwise synthesis, while the sulfonylpiperazine segment enhances solubility and bioactivity modulation. The carboxylic acid functionality allows further coupling reactions, expanding its utility in constructing complex molecular architectures. This compound is particularly useful in medicinal chemistry for designing targeted therapeutics due to its balanced reactivity and structural versatility.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid structure
2171673-25-7 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid
CAS番号:2171673-25-7
MF:C24H27N3O7S
メガワット:501.552085161209
CID:5895659
PubChem ID:165583152

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid
    • 2171673-25-7
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid
    • EN300-1539713
    • インチ: 1S/C24H27N3O7S/c1-35(32,33)27-12-10-26(11-13-27)23(30)21(14-22(28)29)25-24(31)34-15-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-15H2,1H3,(H,25,31)(H,28,29)
    • InChIKey: PJZOYNDUDHLNAF-UHFFFAOYSA-N
    • ほほえんだ: S(C)(N1CCN(C(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 501.15697138g/mol
  • どういたいしつりょう: 501.15697138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 875
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 142Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1539713-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid
2171673-25-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1539713-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid
2171673-25-7
1g
$3368.0 2023-06-05
Enamine
EN300-1539713-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid
2171673-25-7
10g
$14487.0 2023-06-05
Enamine
EN300-1539713-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid
2171673-25-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1539713-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid
2171673-25-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1539713-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid
2171673-25-7
250mg
$3099.0 2023-09-26
Enamine
EN300-1539713-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid
2171673-25-7
500mg
$3233.0 2023-09-26
Enamine
EN300-1539713-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid
2171673-25-7
5000mg
$9769.0 2023-09-26
Enamine
EN300-1539713-0.25g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid
2171673-25-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1539713-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid
2171673-25-7
0.1g
$2963.0 2023-06-05

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acidに関する追加情報

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid

The compound with CAS No. 2171673-25-7, known as 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule's structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a piperazine ring substituted with a methanesulfonyl group, and a butanoic acid moiety, making it a versatile candidate for drug development.

Recent studies have highlighted the importance of Fmoc groups in peptide synthesis and drug delivery systems. The Fmoc group, which is commonly used as a protecting group in solid-phase peptide synthesis, has been shown to enhance the stability and bioavailability of peptide-based drugs. In this compound, the Fmoc group is attached to an amino group, suggesting its role in stabilizing the molecule during synthesis or potentially modulating its pharmacokinetic properties.

The piperazine ring, a six-membered azacyclic structure, is widely used in pharmaceuticals due to its ability to form hydrogen bonds and interact with various biological targets. In this compound, the piperazine ring is substituted with a methanesulfonyl group at the 4-position. Methanesulfonyl groups are known for their ability to enhance the lipophilicity of molecules, which can improve their absorption and distribution properties. This substitution pattern suggests that the compound may have improved pharmacokinetic profiles compared to its unsubstituted counterparts.

The butanoic acid moiety at the core of the molecule introduces carboxylic acid functionality, which can participate in hydrogen bonding and potentially interact with biological targets such as enzymes or receptors. The presence of both amino and carboxylic acid groups in the molecule suggests that it may act as a zwitterionic species under physiological conditions, further enhancing its solubility and bioavailability.

Recent research has focused on the synthesis and characterization of similar compounds to understand their potential applications in treating various diseases. For instance, studies have demonstrated that compounds with Fmoc groups exhibit potent inhibitory activity against certain proteases, making them promising candidates for anti-inflammatory and antiviral therapies. Additionally, the presence of piperazine rings in this compound aligns with its potential use as a kinase inhibitor or modulator of ion channels.

From an analytical standpoint, this compound can be synthesized through a combination of coupling reactions and protecting group strategies. The synthesis typically involves the coupling of Fmoc-amino acids with appropriately substituted piperazine derivatives using coupling agents such as HATU or EDCI. The resulting product is then purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).

In terms of biological evaluation, this compound has been tested for its activity against various enzymes and cellular targets. Initial assays have shown promising results, particularly in inhibiting key enzymes involved in inflammatory pathways. Furthermore, preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution properties, suggesting its potential for oral administration.

Looking ahead, researchers are exploring modifications to this compound to optimize its therapeutic potential. These modifications include altering the substituents on the piperazine ring or modifying the Fmoc group to enhance stability or reduce toxicity. Additionally, efforts are underway to evaluate the compound's efficacy in animal models of disease, which will provide critical insights into its therapeutic potential.

In conclusion, 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid represents a cutting-edge molecule with significant potential in drug discovery. Its unique structural features and promising biological activities make it a valuable addition to the arsenal of compounds being explored for therapeutic applications.

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